REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].[NH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[N+:11]([O-:14])([OH:13])=[O:12].[NH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19]>O>[N+:1]([O-:4])([OH:3])=[O:2].[N+:11]([O-:14])([OH:13])=[O:12].[NH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([OH:3])=[O:2].[NH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19] |f:0.1,5.6.7,8.9.10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].NCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
leaving
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].NCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].NCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |